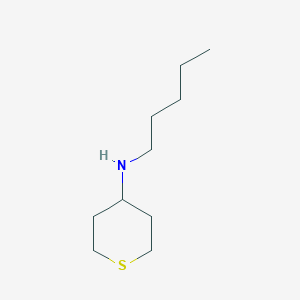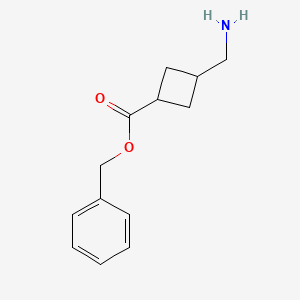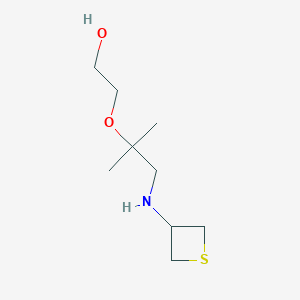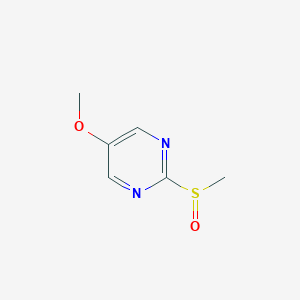![molecular formula C7H10O2 B13010197 3,9-Dioxatricyclo[3.3.1.02,4]nonane](/img/structure/B13010197.png)
3,9-Dioxatricyclo[3.3.1.02,4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dioxatricyclo[33102,4]nonane is a chemical compound with the molecular formula C7H10O2 It is a bicyclic ether with a unique structure that includes two oxygen atoms within a tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxatricyclo[3.3.1.02,4]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a diol with a suitable dehydrating agent to form the bicyclic ether. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,9-Dioxatricyclo[3.3.1.02,4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce various reduced derivatives.
Scientific Research Applications
3,9-Dioxatricyclo[3.3.1.02,4]nonane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 3,9-Dioxatricyclo[3.3.1.02,4]nonane involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in chemical reactions, it may act as a nucleophile or electrophile, while in biological systems, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
3,9-Dioxatricyclo[3.3.1.02,4]nonane can be compared with other similar compounds, such as:
3,7-Dioxatricyclo[3.3.1.02,4]nonane: A similar bicyclic ether with different substitution patterns.
3,9-Diazatricyclo[3.3.1.02,4]nonane: A compound with nitrogen atoms in place of oxygen atoms.
3,9-Dioxatricyclo[3.3.1.02,4]decane: A compound with an additional carbon atom in the ring structure.
The uniqueness of this compound lies in its specific tricyclic structure and the presence of two oxygen atoms, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3,9-dioxatricyclo[3.3.1.02,4]nonane |
InChI |
InChI=1S/C7H10O2/c1-2-4-6-7(9-6)5(3-1)8-4/h4-7H,1-3H2 |
InChI Key |
RVJQQIHUJXUEIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(O3)C(C1)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13010120.png)


![(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13010136.png)

![tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B13010147.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13010149.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-chloroacetonitrile](/img/structure/B13010156.png)


![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13010190.png)
![3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13010208.png)
